
3-Phenyleicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a long-chain hydrocarbon with a phenyl group attached to the third carbon of the eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and a long-chain alkyl halide, such as eicosyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:
Formation of the Alkyl Cation: The eicosyl chloride reacts with aluminum chloride to form an eicosyl cation.
Electrophilic Aromatic Substitution: The eicosyl cation then reacts with benzene to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: Benzene and eicosyl chloride.
Catalyst: Aluminum chloride.
Reaction Conditions: The reaction is typically carried out at a temperature range of 0-50°C to control the rate of reaction and prevent side reactions.
Purification: The product is purified using distillation or recrystallization techniques to obtain pure this compound.
化学反応の分析
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form alkylbenzenes with shorter chain lengths.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used for substitution reactions.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Shorter chain alkylbenzenes.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: The compound is used in studies related to lipid metabolism and the interaction of hydrophobic molecules with biological membranes.
Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: this compound is used as a lubricant additive and in the production of specialty chemicals.
作用機序
The mechanism of action of 3-Phenyleicosane involves its interaction with hydrophobic environments. The phenyl group allows for π-π interactions with aromatic compounds, while the long alkyl chain interacts with hydrophobic surfaces. This dual interaction makes it useful in various applications, such as in the stabilization of emulsions and as a surfactant.
類似化合物との比較
- Phenyldecane
- Phenyldodecane
- Phenyloctadecane
Comparison: 3-Phenyleicosane is unique due to its longer alkyl chain compared to phenyldecane, phenyldodecane, and phenyloctadecane. This longer chain length provides enhanced hydrophobic interactions, making it more effective in applications requiring strong hydrophobic properties. Additionally, the position of the phenyl group on the third carbon of the eicosane chain provides specific steric and electronic effects that influence its reactivity and interaction with other molecules.
特性
CAS番号 |
2400-02-4 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
InChIキー |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


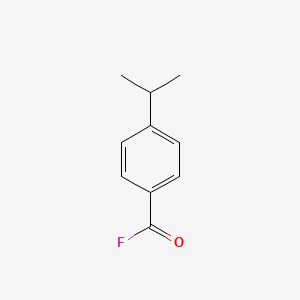
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)

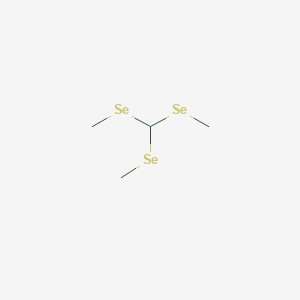
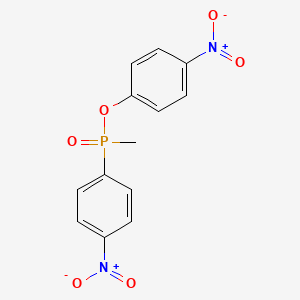
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
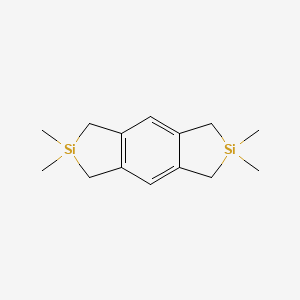
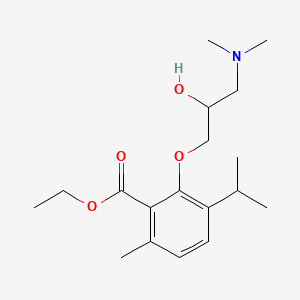
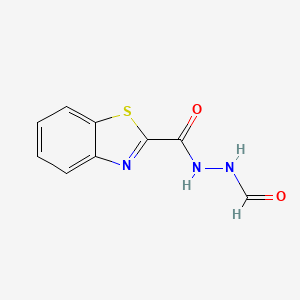

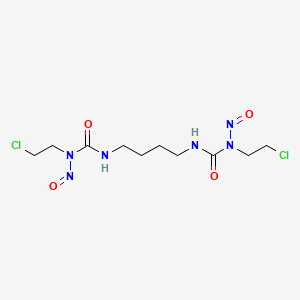
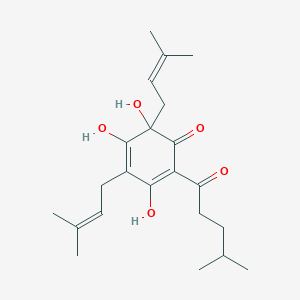
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

